Etofylline Clofibrate (ML 1024, Duolip) is a synthetic compound developed as a potential antihyperlipidemic agent. [] It belongs to the class of drugs known as fibrates, which are known to lower lipid levels in the blood. Etofylline Clofibrate is a unique fibrate as it is an ester formed by combining etofylline and clofibric acid, both possessing individual pharmacological activities. [] This design aimed to enhance the antilipaemic effect compared to the individual components and broaden the therapeutic potential. [] Etofylline Clofibrate has been the subject of various preclinical and clinical studies to evaluate its efficacy and safety for treating hyperlipidemia.
Related Compounds
Clofibrate
Compound Description: Clofibrate (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a lipid-lowering agent that belongs to the fibrate class of drugs. It acts primarily by activating peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and reduced hepatic triglyceride synthesis. Clofibrate is often used in combination with other lipid-lowering drugs to treat hyperlipidemia. [, ]
Relevance: Clofibrate is a key related compound to Etofylline clofibrate because it forms one-half of the Etofylline clofibrate molecule. Etofylline clofibrate is metabolized in the body to release clofibrate, which is believed to be responsible for some of its pharmacological activity. [, , , , ] Several studies have compared the efficacy of Etofylline clofibrate to that of clofibrate alone and in combination with other agents like beta-pyridylcarbinol hydrogentartrate. [, , , , ]
Etofylline
Compound Description: Etofylline (7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione) is a xanthine derivative that exhibits bronchodilatory and vasodilatory properties. It is structurally similar to theophylline and is used clinically to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). []
Relevance: Etofylline is the other significant component of the Etofylline clofibrate molecule. While etofylline itself shows minimal impact on lipid levels, some studies suggest it may potentiate the antilipidemic effect of clofibrate when combined as Etofylline clofibrate. [, ] This synergistic effect makes etofylline a relevant compound when investigating the mechanism of action of Etofylline clofibrate. []
Bezafibrate
Compound Description: Bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) is another fibrate-class drug used to lower lipid levels, particularly triglycerides, in individuals with hyperlipidemia. Like clofibrate, it functions as a PPARα agonist. []
Relevance: Bezafibrate serves as a reference compound in studies investigating the potential of Etofylline clofibrate to induce peroxisomal proliferation and hepatomegaly. These are common side effects of fibrate medications. The research aimed to compare the safety profile of Etofylline clofibrate to established fibrates like bezafibrate by examining dose-dependent effects on liver function. []
Fenofibrate
Compound Description: Fenofibrate (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is another fibrate-class hypolipidemic agent that activates PPARα. It is used to manage hypertriglyceridemia and mixed dyslipidemia. [, , ]
Relevance: Similar to bezafibrate, fenofibrate acts as a reference compound in studies examining the potential for Etofylline clofibrate to cause peroxisomal proliferation and hepatomegaly. [] Additionally, fenofibrate was used alongside Etofylline clofibrate in a teratogenicity study in mice to compare their effects on fetal development at various doses. []
Gemfibrozil
Compound Description: Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) is another fibrate drug with a similar mechanism of action to the others mentioned, primarily used for lowering high triglyceride levels. [, , ]
Relevance: Gemfibrozil, like bezafibrate and fenofibrate, is used as a reference fibrate compound when studying the potential adverse effects of Etofylline clofibrate on the liver, specifically focusing on peroxisomal proliferation and hepatomegaly. The comparative analysis helps determine if Etofylline clofibrate poses a lower risk of these complications. []
Simvastatin
Compound Description: Simvastatin (2,2-dimethylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester) belongs to the statin drug class and is a potent inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This inhibition effectively lowers cholesterol levels. [, , ]
Relevance: Simvastatin's inclusion in studies involving Etofylline clofibrate is primarily for comparative purposes. Researchers explored using low-dose simvastatin as an alternative therapy for hyperlipidemia in elderly patients and compared its efficacy and safety to Etofylline clofibrate. [] Another study compared simvastatin's effects on lipid profiles to that of Etofylline clofibrate (referred to as "theofibrate" in the study) in patients with type II hypercholesterolemia. []
Acipimox
Compound Description: Acipimox (5-methylpyrazine-2-carboxylic acid 1-oxide) is a nicotinic acid derivative that reduces the release of free fatty acids from adipose tissue, thereby lowering triglyceride levels. []
Relevance: Acipimox, alongside other non-statin antihyperlipidemic drugs including Etofylline clofibrate, was included in a Chinese national database analysis. This study aimed to evaluate the adverse drug reactions associated with these medications within the Chinese population. []
Probucol
Compound Description: Probucol (4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]) is a lipid-lowering drug that works through a unique mechanism involving the inhibition of cholesterol oxidation and its subsequent uptake into cells. []
Relevance: Probucol is grouped with other non-statin antihyperlipidemic drugs, including Etofylline clofibrate, in a Chinese national database analysis. This study aimed to characterize and compare the adverse drug reactions associated with these medications. []
Cholestyramine
Compound Description: Cholestyramine (a styrene-divinylbenzene copolymer with quaternary ammonium groups) is a bile acid sequestrant. It works by binding to bile acids in the intestine, preventing their reabsorption and ultimately lowering cholesterol levels. []
Relevance: Cholestyramine, alongside other non-statin antihyperlipidemic drugs, including Etofylline clofibrate, was part of a comprehensive study in China utilizing a national database. The research aimed to assess and compare the adverse drug reactions reported for these medications. []
Beta-Pyridylcarbinol Hydrogentartrate
Compound Description: Beta-pyridylcarbinol hydrogentartrate is a combination of beta-pyridylcarbinol (also known as nicotinyl alcohol) and tartaric acid. Nicotinyl alcohol is a vasodilator, meaning it widens blood vessels, and is used to improve blood circulation. []
Relevance: This compound was used in combination with clofibrate as a standard preparation for comparing the antilipidemic potency of Etofylline clofibrate. This study aimed to determine if Etofylline clofibrate could achieve similar lipid-lowering effects as a combination therapy already considered effective. []
Acetylsalicylic Acid (ASA)
Compound Description: Acetylsalicylic Acid (ASA), commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is also widely used for its antiplatelet effects, preventing the formation of blood clots. []
Relevance: Acetylsalicylic acid, combined with dipyridamole, served as a reference antithrombotic drug combination in a study assessing the antithrombotic potential of Etofylline clofibrate. The research compared their effectiveness in inhibiting thrombus formation in a hamster model. []
Dipyridamole
Compound Description: Dipyridamole is an antiplatelet drug that prevents blood clot formation. It works by inhibiting the aggregation of platelets and also acts as a vasodilator. []
Relevance: Dipyridamole was used in combination with acetylsalicylic acid (ASA) as a standard antithrombotic treatment in a study evaluating the antithrombotic properties of Etofylline clofibrate. This comparison helped researchers assess the relative effectiveness of Etofylline clofibrate in preventing thrombus formation. []
Source and Classification
Etofylline clofibrate is derived from l-methylxanthine-2,7-dione, which serves as the starting material for its synthesis. The compound is recognized under the International Union of Pure and Applied Chemistry name as 2-(1,3-dimethyl-2-oxo-2H-pyrrol-5-yl)-N-(4-chlorobenzyl)-N-(2-hydroxyethyl)acetamide and has the molecular formula C19H21ClN4O5. It falls under the category of lipid-regulating agents and is often used in conjunction with other treatments for metabolic disorders.
Synthesis Analysis
The synthesis of etofylline clofibrate involves a multi-step process, primarily focusing on esterification reactions. The key steps include:
Starting Material: The synthesis begins with l-methylxanthine-2,7-dione.
Esterification: This involves reacting etofylline with clofibrate to form etofylline clofibrate. The reaction conditions typically require controlled temperature and pH levels to ensure optimal yield.
Key Reaction Parameters:
Temperature: Generally maintained around 50-70 °C.
Reaction Time: Varies between 4 to 12 hours depending on the desired purity and yield.
Solvents: Common solvents include methanol or ethanol, which facilitate the reaction by providing a suitable medium for the reactants.
The synthesis has been optimized to enhance yield and purity through various modifications in reaction conditions .
Molecular Structure Analysis
Etofylline clofibrate exhibits a complex molecular structure characterized by several functional groups:
Molecular Formula: C19H21ClN4O5
Molecular Weight: Approximately 396.84 g/mol.
Structural Features:
Contains a chlorobenzyl group, which contributes to its lipophilicity.
Incorporates a hydroxyl group that enhances its solubility in biological fluids.
The three-dimensional conformation of etofylline clofibrate allows it to interact effectively with biological targets, facilitating its therapeutic effects .
Chemical Reactions Analysis
Etofylline clofibrate participates in various chemical reactions, primarily involving esterification and hydrolysis:
Esterification: The formation of etofylline clofibrate from its precursors involves nucleophilic attack by the hydroxyl group on the carbonyl carbon of clofibrate.
Hydrolysis: In biological systems, etofylline clofibrate can undergo hydrolysis, leading to the release of etofylline and clofibrate, which are biologically active compounds.
These reactions are crucial for understanding the pharmacokinetics and metabolism of etofylline clofibrate in living organisms .
Mechanism of Action
The mechanism of action of etofylline clofibrate involves several pathways:
Lipid Regulation: Etofylline clofibrate acts primarily by modulating lipid metabolism. It reduces levels of triglycerides and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol.
Receptor Interaction: The compound interacts with peroxisome proliferator-activated receptors (PPARs), which play a significant role in lipid metabolism and glucose homeostasis.
Cellular Uptake: Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy in treating hyperlipidemia .
Physical and Chemical Properties Analysis
Etofylline clofibrate exhibits distinct physical and chemical properties:
Appearance: Typically presented as a white to off-white solid.
Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
Melting Point: Approximately 120 °C.
Stability: Stable under normal storage conditions but sensitive to light and moisture.
These properties are critical for formulating effective drug delivery systems that maximize therapeutic outcomes .
Applications
Etofylline clofibrate has several scientific applications:
Hyperlipidemia Treatment: Primarily used to manage dyslipidemia by lowering lipid levels in patients at risk of cardiovascular diseases.
Drug Delivery Systems: Recent studies have explored its use in innovative drug delivery systems, particularly utilizing nanoparticles for targeted therapy .
Research Applications: Used in pharmacological studies to understand lipid metabolism mechanisms and develop new therapeutic agents targeting metabolic disorders.
The versatility of etofylline clofibrate makes it a valuable compound in both clinical settings and research environments .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TH287 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH287 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
TH34 is a potent HDAC6/8/10 inhibitor. TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. The combination of TH34 with plasma-achievable concentrations of retinoic acid, a drug applied in neuroblastoma therapy, synergistically inhibits colony growth (combination index (CI) < 0.1 for 10 µM of each). In summary, our study supports using selective HDAC inhibitors as targeted antineoplastic agents and underlines the therapeutic potential of selective HDAC6/8/10 inhibition in high-grade neuroblastoma.
TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH588 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
Thalicarpine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid. Thalicarpine is a natural product found in Thalictrum foliolosum, Thalictrum alpinum, and other organisms with data available. Thalicarpine is a natural aporphine benzylisoquinoline vinca alkaloid with antineoplastic activity. Thalicarpine binds to and inhibits p-glycoprotein, the multidrug resistance efflux pump. Thalicarpine also induces single-strand breaks in DNA and arrests cancer cells at the G2/M and G1 phase of the cell cycle. (NCI04)
Thapsigargin is an organic heterotricyclic compound that is a hexa-oxygenated 6,7-guaianolide isolated fron the roots of Thapsia garganica L., Apiaceae. A potent skin irritant, it is used in traditional medicine as a counter-irritant. Thapsigargin inhibits Ca(2+)-transporting ATPase mediated uptake of calcium ions into sarcoplasmic reticulum and is used in experimentation examining the impacts of increasing cytosolic calcium concentrations. It has a role as an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor and a calcium channel blocker. It is a sesquiterpene lactone, an organic heterotricyclic compound and a butyrate ester. Thapsigargin is a natural product found in Thapsia gymnesica, Thapsia garganica, and Thapsia villosa with data available. A sesquiterpene lactone found in roots of THAPSIA. It inhibits SARCOPLASMIC RETICULUM CALCIUM-TRANSPORTING ATPASES.